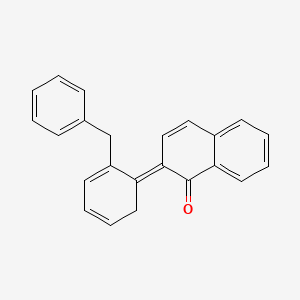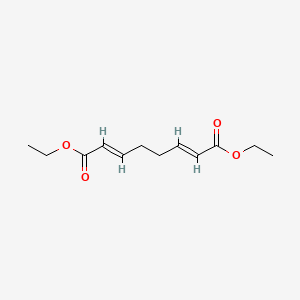
diethyl (2E,6E)-2,6-octadienedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,6E)-diethyl octa-2,6-dienedioate is an organic compound with the molecular formula C12H18O4. It is a diester derivative of octadienedioic acid, characterized by the presence of two ethyl ester groups and two conjugated double bonds in the 2 and 6 positions of the octadiene chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E,6E)-diethyl octa-2,6-dienedioate typically involves the esterification of octadienedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its diethyl ester form.
Industrial Production Methods: In an industrial setting, the production of (2E,6E)-diethyl octa-2,6-dienedioate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2E,6E)-diethyl octa-2,6-dienedioate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diethyl octanedioate.
Reduction: The double bonds can be reduced using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of diethyl octanedioate.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, ozone in an organic solvent.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Diethyl octanedioate.
Reduction: Diethyl octanedioate.
Substitution: Corresponding amides or esters.
Applications De Recherche Scientifique
(2E,6E)-diethyl octa-2,6-dienedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials due to its ability to undergo polymerization reactions.
Mécanisme D'action
The mechanism of action of (2E,6E)-diethyl octa-2,6-dienedioate involves its interaction with various molecular targets and pathways. The double bonds in the compound can participate in conjugation with other unsaturated systems, leading to the formation of extended π-systems. This conjugation can affect the electronic properties of the compound, making it reactive towards electrophiles and nucleophiles. The ester groups can also undergo hydrolysis, releasing octadienedioic acid, which can further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Diethyl octanedioate: Lacks the conjugated double bonds present in (2E,6E)-diethyl octa-2,6-dienedioate.
Dimethyl octa-2,6-dienedioate: Similar structure but with methyl ester groups instead of ethyl ester groups.
Diethyl hexadienedioate: Similar structure but with a shorter carbon chain.
Uniqueness: (2E,6E)-diethyl octa-2,6-dienedioate is unique due to the presence of conjugated double bonds, which impart distinct electronic properties and reactivity. This makes it a valuable compound for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C12H18O4 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
diethyl (2E,6E)-octa-2,6-dienedioate |
InChI |
InChI=1S/C12H18O4/c1-3-15-11(13)9-7-5-6-8-10-12(14)16-4-2/h7-10H,3-6H2,1-2H3/b9-7+,10-8+ |
Clé InChI |
VTZHQBVCIAKCLX-FIFLTTCUSA-N |
SMILES isomérique |
CCOC(=O)/C=C/CC/C=C/C(=O)OCC |
SMILES canonique |
CCOC(=O)C=CCCC=CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



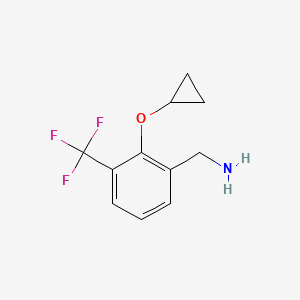
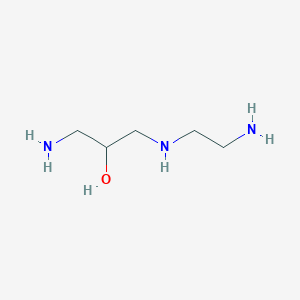
![5-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14803703.png)

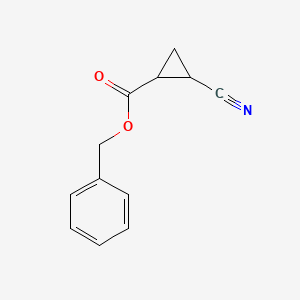

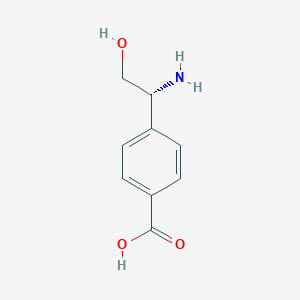
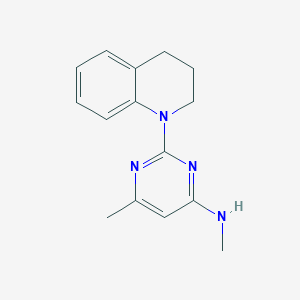
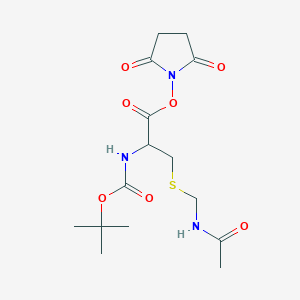
![methyl (2S,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B14803746.png)

![2H-1,4-Diazepin-2-one, 6-[(3-fluorophenyl)methoxy]-4-(2-furanylcarbonyl)hexahydro-1-[(3-methylphenyl)methyl]-](/img/structure/B14803748.png)
